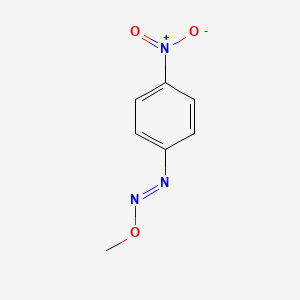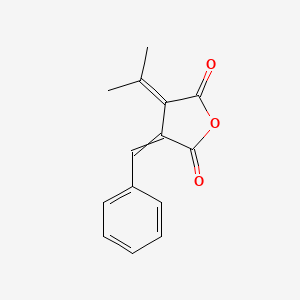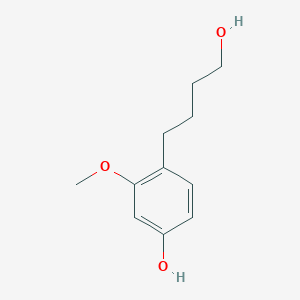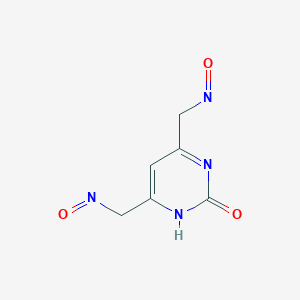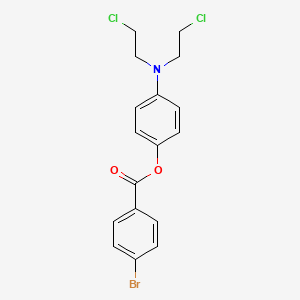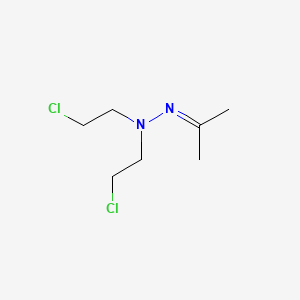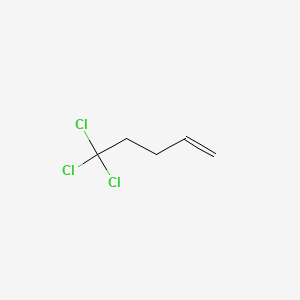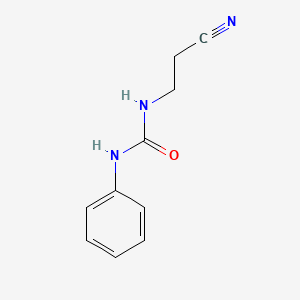![molecular formula C12H19NO2 B14716816 2-[Ethyl(2-hydroxyethyl)amino]-1-phenylethanol CAS No. 23175-17-9](/img/structure/B14716816.png)
2-[Ethyl(2-hydroxyethyl)amino]-1-phenylethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[Ethyl(2-hydroxyethyl)amino]-1-phenylethanol is an organic compound with the molecular formula C11H17NO2 It is a derivative of phenylethanol, featuring an ethyl group and a hydroxyethylamino group attached to the phenylethanol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Ethyl(2-hydroxyethyl)amino]-1-phenylethanol typically involves the reaction of phenylethanol with ethylamine and ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product. Industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
化学反応の分析
Types of Reactions
2-[Ethyl(2-hydroxyethyl)amino]-1-phenylethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The hydroxyethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
2-[Ethyl(2-hydroxyethyl)amino]-1-phenylethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用機序
The mechanism of action of 2-[Ethyl(2-hydroxyethyl)amino]-1-phenylethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
2-[Ethyl(2-hydroxyethyl)amino]-1-phenylethanol can be compared with other similar compounds, such as:
2-[(2-Hydroxyethyl)(methyl)amino]-1-phenylethanol: This compound has a similar structure but features a methyl group instead of an ethyl group.
1-(2-Hydroxyethylamino)-2-propanol: This compound has a similar hydroxyethylamino group but a different backbone structure.
Phenol, 5-(2-hydroxyethyl)amino-2-methyl-: This compound has a hydroxyethylamino group attached to a phenol ring.
特性
CAS番号 |
23175-17-9 |
|---|---|
分子式 |
C12H19NO2 |
分子量 |
209.28 g/mol |
IUPAC名 |
2-[ethyl(2-hydroxyethyl)amino]-1-phenylethanol |
InChI |
InChI=1S/C12H19NO2/c1-2-13(8-9-14)10-12(15)11-6-4-3-5-7-11/h3-7,12,14-15H,2,8-10H2,1H3 |
InChIキー |
CCXWFENJHVLXHH-UHFFFAOYSA-N |
正規SMILES |
CCN(CCO)CC(C1=CC=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




